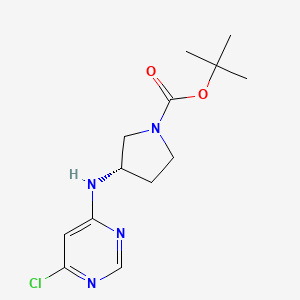

(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Descripción general

Descripción

(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and an amino group, as well as a pyrrolidine ring attached to a carboxylic acid tert-butyl ester.

Métodos De Preparación

The synthesis of (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and amino substituents, and the coupling of the pyrrolidine ring with the carboxylic acid tert-butyl ester. The specific reaction conditions and reagents used can vary, but common methods include:

Formation of the Pyrimidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The chloro and amino groups are introduced through substitution reactions, often using reagents such as chlorinating agents and amines.

Coupling with Pyrrolidine Ring: The pyrrolidine ring is coupled with the carboxylic acid tert-butyl ester using coupling reagents such as carbodiimides or other activating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Análisis De Reacciones Químicas

(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit anticancer properties. The pyrimidine moiety is known for its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, Mannich bases derived from pyrimidines have been reported as promising candidates for anticancer agents due to their ability to interact with biological targets involved in tumor growth and metastasis .

Antiviral Properties

The compound's structure suggests potential antiviral applications, particularly against viral infections such as hepatitis C. Similar pyrimidine derivatives have been utilized in the design of protease inhibitors, which are crucial in the treatment of viral diseases .

Synthesis and Development

Synthetic Routes

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). These methods allow for the efficient construction of complex molecules with multiple functional groups in fewer steps compared to traditional synthesis routes. For example, the utilization of MCRs has been demonstrated to significantly reduce the number of synthetic steps required for generating similar compounds .

Case Studies

Research has documented the successful synthesis of related compounds using MCR methodologies. One notable case involved the synthesis of Atorvastatin through MCR chemistry, which showcased the efficiency and effectiveness of such approaches in drug development . This methodology can potentially be adapted for synthesizing this compound.

Mechanism of Action

The biological activity of this compound may be attributed to its ability to modulate enzyme activity within cellular pathways. Its structural components allow it to interact with target proteins, potentially inhibiting their function and leading to reduced cell viability in cancerous tissues .

Mecanismo De Acción

The mechanism of action of (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:

(S)-3-(6-Chloro-pyrimidin-4-ylamino)-cyclohexyl-carbamic acid tert-butyl ester: This compound has a similar structure but with a cyclohexyl ring instead of a pyrrolidine ring.

(S)-3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester: This compound features a piperidine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can confer distinct chemical and biological properties.

Actividad Biológica

(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H21ClN4O2

- Molecular Weight : 312.80 g/mol

- CAS Number : 939986-77-3

The structure includes a pyrrolidine core, a chloro-substituted pyrimidine moiety, and a tert-butyl ester group, which contribute to its biological activity.

Biological Activity Overview

-

Antiviral Activity :

- Research indicates that derivatives containing a pyrrolidine structure exhibit antiviral properties. For instance, compounds similar to (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine have shown effectiveness against various viral strains, including the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .

- A specific study highlighted that certain β-amino acid derivatives demonstrated modest neuraminidase inhibition with an IC50 of approximately 50 μM, suggesting potential as antiviral agents .

- Antibacterial Activity :

- Anti-inflammatory Properties :

The biological activities of (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or bacterial metabolism.

- Receptor Interaction : It has been suggested that the compound could interact with various biological receptors, influencing immune responses or cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Study Example

In a notable study examining the antiviral properties of related compounds, researchers tested the efficacy of (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine derivatives against HSV-1. The results demonstrated that these compounds exhibited higher antiviral activity compared to standard treatments, indicating their potential as therapeutic agents in viral infections.

Propiedades

IUPAC Name |

tert-butyl (3S)-3-[(6-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-5-4-9(7-18)17-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3,(H,15,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVWPUMWEWLZOG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.